Free Drug Cytotoxicity: MMAE is >1,000-Fold More Potent Than MMAF on M21 Melanoma Cells
The free drug cytotoxic potency of MMAE vastly exceeds that of its close analog MMAF. In cell viability assays on U87 glioblastoma cells, the IC50 for free MMAE was 0.076 nM, compared to 94.40 nM for free MMAF. The difference is even more pronounced on M21 melanoma cells, where free MMAE had an IC50 of 0.065 nM, while free MMAF was effectively inactive (>1000 nM) [1].
| Evidence Dimension | In vitro cytotoxicity (Free drug) |
|---|---|
| Target Compound Data | IC50 = 0.076 ± 0.08 nM (U87), 0.065 ± 0.088 nM (M21) |
| Comparator Or Baseline | MMAF (Free drug) IC50 = 94.40 ± 0.06 nM (U87), >1000 nM (M21) |
| Quantified Difference | >1,200-fold more potent on U87 cells; >15,000-fold more potent on M21 cells |
| Conditions | Cell viability assay on human glioblastoma (U87) and melanoma (M21) cell lines |
Why This Matters
This establishes that MMAE's intrinsic cytotoxic potential is orders of magnitude higher than MMAF's, making it the preferred free drug payload for strategies where membrane permeability is essential for target cell access.
- [1] Dias ARM, et al. Synthesis and Biological Evaluation of RGD and isoDGR-Monomethyl Auristatin Conjugates Targeting Integrin αVβ3. ChemMedChem. 2019;14(9):938-950. View Source
